molecular formula C20H28N4O3 B7181919 N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide

N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide

Cat. No.: B7181919
M. Wt: 372.5 g/mol
InChI Key: UFQRKZOEOZBDLI-UHFFFAOYSA-N
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Description

N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide is a complex organic compound that features a piperazine and piperidine ring system, both of which are common in medicinal chemistry due to their biological activity

Properties

IUPAC Name

N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-2-17-20(27)21-10-13-24(17)14-18(25)23-11-8-16(9-12-23)22-19(26)15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQRKZOEOZBDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1CC(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the synthesis of 2-ethyl-3-oxopiperazine. This can be achieved through the reaction of ethylamine with diketene, followed by cyclization.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized from 4-piperidone through reductive amination.

    Coupling Reaction: The final step is the coupling of the acetylated piperazine derivative with the piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the piperazine ring.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may serve as a lead compound for the development of new drugs. Its piperazine and piperidine rings are known to interact with various biological targets, making it a candidate for the treatment of neurological disorders, infections, and cancer. Research into its pharmacokinetics and pharmacodynamics is essential to understand its potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain and potential therapeutic effects for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]acetamide
  • N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]propionamide
  • N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]butyramide

Uniqueness

Compared to these similar compounds, N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide has a benzamide moiety, which can enhance its binding affinity to certain biological targets due to the aromatic ring’s ability to participate in π-π interactions. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

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